Alaptide

Catalog No.
S600873
CAS No.
90058-29-0
M.F
C9H14N2O2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alaptide

CAS Number

90058-29-0

Product Name

Alaptide

IUPAC Name

(8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

LTRSPDHUDXWHRY-LURJTMIESA-N

SMILES

Array

Synonyms

alaptide, c(Acp-Ala), c(CPC-Ala), cyclo(1-amino-1-cyclopentanecarbonyl-L-alanine), cyclo(1-aminocyclopentanecarbonyl-alanyl), cyclo(ACP-Ala), cyclo(alanine-(1-amino-1-cyclopentane)carbonyl), cyclo(alanyl-1-amino-1-cyclopentanecarbonyl), cyclo-1-aminocyclopentanecarbonyl-Ala

Canonical SMILES

CC1C(=O)NC2(CCCC2)C(=O)N1

Isomeric SMILES

C[C@H]1C(=O)NC2(CCCC2)C(=O)N1

The exact mass of the compound Alaptide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Alaptide (CAS 90058-29-0) is a highly stable, spirocyclic dipeptide and a synthetic analog of the endogenous neuropeptide L-prolyl-L-leucylglycinamide (PLG / MIF-1) [1]. In pharmaceutical and industrial procurement, it is primarily sourced as a potent chemical penetration enhancer (CPE) for transdermal drug delivery systems and as an active pharmaceutical ingredient for tissue regeneration[2]. Its unique spirocyclic structure confers exceptional resistance to enzymatic degradation, distinguishing it from naturally occurring peptide analogs and allowing for stable incorporation into hydrogels, creams, and transdermal patches [1].

Substituting Alaptide with its natural baseline analog, PLG, or generic transdermal enhancers often leads to formulation failure or suboptimal clinical performance [1]. PLG is highly susceptible to rapid peptidase-induced hydrolysis, rendering it virtually useless for sustained topical or oral administration [1]. Furthermore, Alaptide's specific release kinetics are highly dependent on the formulation matrix; utilizing generic hydrophobic ointments instead of optimized cellulose-based hydrogels drastically reduces its bioavailability and permeation to near-minimal levels[2]. Consequently, precise procurement of Alaptide alongside compatible hydrophilic excipients is critical to avoid the rapid degradation seen in natural peptides and the poor release profiles of standard ointment bases.

Enzymatic Stability and Precursor Suitability vs. PLG

Natural neuropeptides like PLG (MIF-1) are severely limited in therapeutic applications due to rapid peptidase-induced splitting. Alaptide's spirocyclic cyclodipeptide structure provides near-complete enzymatic resistance, allowing it to remain stable during oral and long-term topical administration [1].

Evidence DimensionResistance to enzymatic hydrolysis
Target Compound DataComplete enzymatic resistance
Comparator Or BaselinePLG (Rapid peptidase-induced hydrolysis)
Quantified DifferencePrevention of rapid enzymatic cleavage
ConditionsPhysiological enzymatic environments (in vivo / oral / topical administration)

Allows formulators to utilize a stable MIF-1 analog for long-term topical wound healing or systemic delivery without rapid degradation.

Transdermal Permeation Enhancement for Hydrophilic APIs

When formulated as a chemical penetration enhancer (CPE), nanonized Alaptide significantly outperforms unenhanced baselines in delivering poorly permeable hydrophilic drugs. In a full-thickness pig ear skin model over 0.5–2.0 hours, Alaptide increased the permeation of acetylsalicylic acid by up to 17.7-fold and paracetamol by up to 19.8-fold compared to a standard propylene glycol-water (1:1) system [1].

Evidence DimensionEnhancement Ratio (ER) for transdermal permeation
Target Compound Data17.7-fold increase (acetylsalicylic acid); 19.8-fold increase (paracetamol)
Comparator Or BaselineUnenhanced baseline (Propylene glycol-water 1:1)
Quantified DifferenceUp to 19.8-fold higher permeation
ConditionsFull-thickness pig ear skin permeation assay over 0.5–2.0 hours

Enables the successful formulation of poorly permeable hydrophilic APIs into effective transdermal patches or semi-solid dosage forms.

Formulation Compatibility and API Release Kinetics

The bioavailability of Alaptide is highly dependent on the chosen formulation matrix. In vitro liberation assays through a permeable nephrophan membrane demonstrated that an optimized 3% Hydroxyethylcellulose (HEC) hydrogel with 10% glycerol achieved a 47.2% cumulative release of Alaptide. In contrast, standard hydrophobic ointment bases resulted in minimal to negligible drug release [1].

Evidence DimensionCumulative API release percentage
Target Compound Data47.2% cumulative release
Comparator Or BaselineStandard hydrophobic ointment bases (Minimal/negligible release)
Quantified Difference>40% absolute increase in API liberation
ConditionsIn vitro liberation assay through a permeable nephrophan membrane at 39 °C

Guides the procurement of compatible hydrogel excipients rather than standard ointments to maximize bioavailability in wound healing applications.

Immediate Permeation Enhancement vs. Steady-State Kinetics

Alaptide demonstrates a highly rapid onset of action as a penetration enhancer. During the permeation of theophylline through skin, Alaptide achieved an immediate pseudo-enhancement ratio (ER') of 4.4 within the first 1–3 hours after application, which was significantly higher than its long-term steady-state enhancement ratio of 2.3 (measured over 6–12 hours) [1].

Evidence DimensionEnhancement ratio over time
Target Compound DataImmediate pseudo-enhancement ratio of 4.4
Comparator Or BaselineSteady-state enhancement ratio of 2.3
Quantified Difference1.91x higher enhancement during the initial 1-3 hour window
ConditionsPermeation of theophylline from propylene glycol:water (1:1) through skin in a Franz diffusion cell

Proves that Alaptide acts rapidly, making it highly suitable for semi-solid drug dosage forms where rapid onset and patient compliance are critical.

Transdermal Drug Delivery Systems (Patches and Gels)

Alaptide is the optimal chemical penetration enhancer for formulating poorly permeable hydrophilic APIs, such as NSAIDs (e.g., acetylsalicylic acid) or theophylline. Its ability to achieve up to a 19.8-fold enhancement ratio within 2 hours makes it a critical procurement choice for rapid-onset transdermal systems [1].

Advanced Wound Healing Hydrogels

In veterinary and human regenerative medicine, Alaptide is best utilized within cellulose-based hydrogels (such as 3% HEC with glycerol). This specific combination ensures maximum API liberation (up to 47.2%), significantly outperforming traditional hydrophobic ointments that trap the peptide and limit tissue regeneration efficacy[2].

Peptide-Based Therapeutics Requiring High Enzymatic Stability

For systemic or long-term topical applications where natural neuropeptides like PLG fail due to rapid peptidase-induced hydrolysis, Alaptide serves as an enzymatically resistant, spirocyclic alternative. This structural robustness ensures that the active compound remains intact during processing and throughout the therapeutic window[3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

182.105527694 Da

Monoisotopic Mass

182.105527694 Da

Heavy Atom Count

13

Appearance

Solid Powder

UNII

G248DWL42U

Other CAS

90058-29-0

Wikipedia

(8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Dates

Last modified: 08-15-2023

Explore Compound Types